molecular formula C25H26N4 B11994825 3-Methyl-2-(3-methylbutyl)-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile

3-Methyl-2-(3-methylbutyl)-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11994825
M. Wt: 382.5 g/mol
InChI Key: KOXWRYKJIMOLTH-UHFFFAOYSA-N
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Description

3-Methyl-2-(3-methylbutyl)-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrido[1,2-a]benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(3-methylbutyl)-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. The process may include:

    Formation of the Pyrido[1,2-a]benzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-Methylbutyl Group: This can be achieved through alkylation reactions using suitable alkylating agents.

    Amination with 4-Methylphenylamine: This step involves the nucleophilic substitution of the amino group onto the core structure.

    Addition of the Carbonitrile Group: This can be done through cyanation reactions using reagents like cyanogen bromide or similar compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or hydroxylated derivatives.

    Reduction: Reduction reactions may convert the carbonitrile group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(3-methylbutyl)-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-(3-methylbutyl)-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific combination of functional groups and the pyrido[1,2-a]benzimidazole core. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C25H26N4

Molecular Weight

382.5 g/mol

IUPAC Name

3-methyl-1-(4-methylanilino)-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C25H26N4/c1-16(2)9-14-20-18(4)21(15-26)25-28-22-7-5-6-8-23(22)29(25)24(20)27-19-12-10-17(3)11-13-19/h5-8,10-13,16,27H,9,14H2,1-4H3

InChI Key

KOXWRYKJIMOLTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C(=C(C3=NC4=CC=CC=C4N23)C#N)C)CCC(C)C

Origin of Product

United States

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